molecular formula C15H15Cl2N5O3 B3973877 N-(2,4-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine

N-(2,4-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine

Cat. No. B3973877
M. Wt: 384.2 g/mol
InChI Key: OWKBBXMYXXSXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound is a member of the pyrimidinamine family and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

N-(2,4-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine exerts its anti-cancer effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule that plays a critical role in the growth and survival of cancer cells. By inhibiting BTK activity, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with high bioavailability and a long half-life, making it suitable for use in preclinical and clinical studies. This compound has also been shown to have low toxicity and minimal off-target effects, making it a promising candidate for targeted cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,4-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine in lab experiments include its high purity and yield, favorable pharmacokinetic profile, and low toxicity. However, the limitations of using this compound in lab experiments include its relatively high cost and limited availability, which may restrict its use in certain research settings.

Future Directions

There are several potential future directions for the study of N-(2,4-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine, including:
1. Further preclinical and clinical studies to evaluate the safety and efficacy of this compound in the treatment of various types of cancer.
2. Investigation of the potential synergy between this compound and other targeted therapies, such as immune checkpoint inhibitors and monoclonal antibodies.
3. Development of new formulations or delivery methods to improve the pharmacokinetic properties of this compound and enhance its efficacy in vivo.
4. Exploration of the potential use of this compound in combination with conventional chemotherapy or radiation therapy to improve treatment outcomes in cancer patients.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been extensively studied, and it represents a promising candidate for targeted cancer therapy. Further research is needed to fully evaluate the safety and efficacy of this compound in clinical settings and to explore its potential use in combination with other therapies.

Scientific Research Applications

N-(2,4-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine has been extensively studied for its potential applications in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. This compound has been shown to inhibit the activity of key signaling pathways that are involved in the growth and survival of cancer cells, making it a promising candidate for targeted cancer therapy.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N5O3/c1-9-13(22(23)24)14(19-12-3-2-10(16)8-11(12)17)20-15(18-9)21-4-6-25-7-5-21/h2-3,8H,4-7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKBBXMYXXSXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)NC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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